3-Ethylcyclohex-2-en-1-one
Overview
Description
3-Ethylcyclohex-2-en-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone with an ethyl group attached to the third carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by dehydrogenation. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The dehydrogenation step can be achieved using a palladium catalyst under hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness, employing robust catalysts and automated systems to streamline production .
Chemical Reactions Analysis
Types of Reactions
3-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used
Scientific Research Applications
3-Ethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial in its role as an intermediate in organic synthesis. The compound’s effects in biological systems may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohex-2-en-1-one: Similar structure but with a methyl group instead of an ethyl group.
Cyclohex-2-en-1-one: Lacks the ethyl substituent, making it less sterically hindered.
3-Phenylcyclohex-2-en-1-one: Contains a phenyl group, which significantly alters its chemical properties
Uniqueness
3-Ethylcyclohex-2-en-1-one is unique due to the presence of the ethyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages in terms of selectivity and yield in various chemical reactions .
Properties
IUPAC Name |
3-ethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVPNKUEOFRLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286058 | |
Record name | 3-ethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-34-2 | |
Record name | NSC43635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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